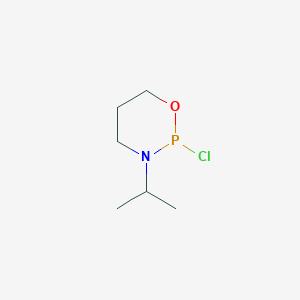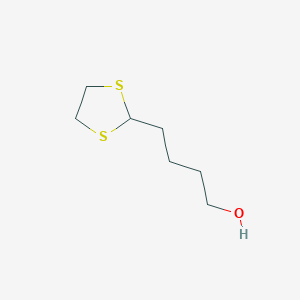
1,3-Dithiolane-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiolane-2-butanol is an organic compound characterized by a five-membered ring containing two sulfur atoms and a hydroxyl group attached to a butanol chain. This compound is part of the broader class of 1,3-dithiolanes, which are known for their unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dithiolane-2-butanol can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the condensation of the dithiol with an aldehyde or ketone, resulting in the formation of the dithiolane ring .
Industrial Production Methods: Industrial production methods for 1,3-dithiolanes often involve the use of recyclable catalysts such as yttrium triflate or tungstophosphoric acid, which offer high chemoselectivity and yield . These methods are designed to be efficient and environmentally friendly, minimizing the use of organic solvents and harsh reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dithiolane-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using reagents like KMnO₄ or OsO₄.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like SOCl₂ or PBr₃.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃/Py, RCOOOH.
Reduction: LiAlH₄, NaBH₄, H₂/Ni, Zn/HCl.
Substitution: SOCl₂, PBr₃, RCOCl.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1,3-Dithiolane-2-butanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dithiolane-2-butanol involves its ability to form and break disulfide bonds. This property is exploited in various applications, such as reversible protein conjugation and dynamic polymer networks . The compound’s reactivity is influenced by the geometric constraints of the sulfur-sulfur bond, which makes it prone to rapid thiol-disulfide exchange and ring-opening polymerization .
Comparison with Similar Compounds
1,3-Dithiolane-2-butanol can be compared with other similar compounds such as:
1,3-Dithianes: These compounds have a six-membered ring with two sulfur atoms and are used similarly as protecting groups for carbonyl compounds.
1,2-Dithiolanes: These compounds have a five-membered ring with a disulfide bond and are known for their unique reactivity and applications in dynamic materials.
Uniqueness: this compound is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity compared to other dithiolanes and dithianes .
Properties
CAS No. |
57795-09-2 |
|---|---|
Molecular Formula |
C7H14OS2 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
4-(1,3-dithiolan-2-yl)butan-1-ol |
InChI |
InChI=1S/C7H14OS2/c8-4-2-1-3-7-9-5-6-10-7/h7-8H,1-6H2 |
InChI Key |
DTSCDUKMNOOOCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


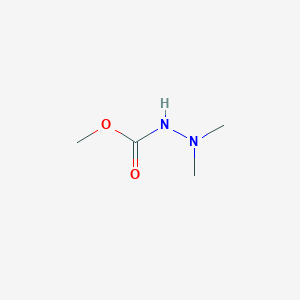

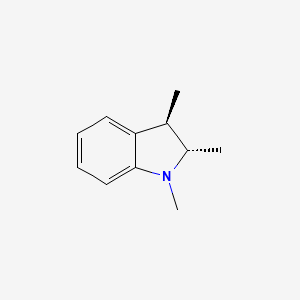
![2-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]phenol](/img/structure/B14625479.png)
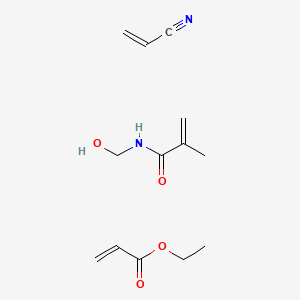

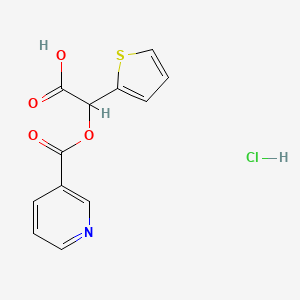
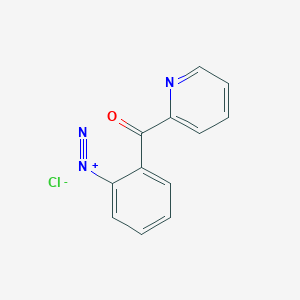
![(E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14625495.png)
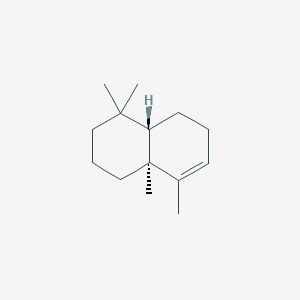
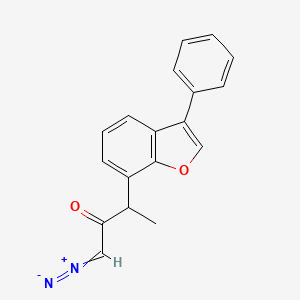
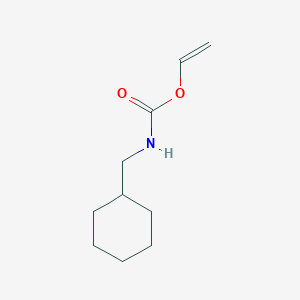
![Acetamide, N,N'-[(2-chlorophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14625528.png)
